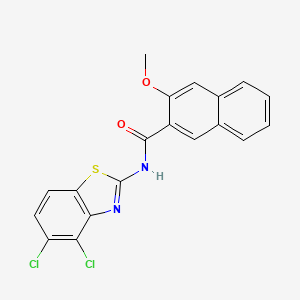

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N2O2S/c1-25-14-9-11-5-3-2-4-10(11)8-12(14)18(24)23-19-22-17-15(26-19)7-6-13(20)16(17)21/h2-9H,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHCZLQVAQWIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC4=C(S3)C=CC(=C4Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichloro-2-nitrobenzoic acid, under acidic conditions.

Naphthamide Formation: The naphthamide moiety is introduced by reacting 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acyl chloride, which is then coupled with the benzothiazole derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or neutral conditions.

Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

Substitution: Amines or thiols, sodium hydroxide, ethanol solvent.

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and physicochemical features of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide with its closest analogs:

Key Observations:

Structural Variations: The target compound’s naphthamide substituent distinguishes it from analogs with benzamide groups (e.g., 3,5-dimethoxy or 3,4-dimethoxy derivatives) . Chlorination at 4,5-positions on the benzothiazole ring is conserved across analogs, suggesting this motif is critical for stability or activity .

Physicochemical Properties :

- The 3,5-dimethoxybenzamide analog (MW 383.24) exhibits the highest molecular weight among P. guineense derivatives, while the target compound’s estimated MW (~404) exceeds this due to the naphthyl group .

- Substituted benzothiazoles generally display moderate-to-high thermal stability, as inferred from crystallographic studies using programs like SHELX .

Biological and Pharmacological Context: While direct pharmacological data for the target compound are absent in the evidence, benzothiazole derivatives are frequently explored for bioactivity. The 3,4-dimethoxybenzamide analog (CAS 797776-60-4) may serve as a reference for synthetic routes, given its well-documented ChemSpider entry .

Q & A

Q. What are the standard synthetic routes for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxy-2-naphthamide?

- Methodological Answer : The synthesis typically involves:

- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with appropriate ketones or aldehydes under acidic conditions .

- Step 2 : Chlorination using reagents like thionyl chloride or PCl₅ to introduce dichloro substituents at positions 4 and 5 of the benzothiazole ring .

- Step 3 : Coupling with 3-methoxy-2-naphthoic acid (or its activated derivative, e.g., acyl chloride) via amide bond formation. This step often employs coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF) under reflux .

- Characterization : Confirm purity and structure using HPLC (>95% purity), ¹H/¹³C NMR (amide proton at δ ~10-12 ppm), and high-resolution mass spectrometry .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign signals for the dichloro-benzothiazole (aromatic protons) and methoxy-naphthamide groups (e.g., methoxy singlet at δ ~3.8-4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (e.g., using SHELX or WinGX software) provides bond lengths, angles, and packing motifs .

Q. What biological activities have been reported for structurally related benzothiazole derivatives?

- Methodological Answer :

- Antiviral Activity : Assays against filoviruses (e.g., Ebola) using pseudotyped viral entry models show inhibition via interference with viral glycoprotein-host interactions .

- Enzyme Inhibition : Test inhibition of dihydroorotase (DHOase) or tyrosine kinases using enzyme-linked immunosorbent assays (ELISAs) or fluorescence-based activity assays .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) systematically. For example, higher yields (~80%) are achieved in DMF at 80°C compared to THF .

- By-product Analysis : Use LC-MS to identify side products (e.g., unreacted naphthoic acid or over-chlorinated intermediates). Adjust stoichiometry (1.2:1 molar ratio of benzothiazole amine to acyl chloride) to minimize impurities .

Q. How can computational methods elucidate the mechanism of action of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict reactivity. For example, the electron-withdrawing chloro groups enhance electrophilicity at the amide carbonyl, facilitating enzyme interactions .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to DHOase or viral glycoproteins. Prioritize docking poses with hydrogen bonds between the methoxy group and active-site residues (e.g., His225 in DHOase) .

Q. How to resolve contradictions in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Reproduce experiments using isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects.

- Orthogonal Validation : Combine enzymatic assays (e.g., DHOase inhibition) with cell viability assays (MTT or ATP-lite) to distinguish direct enzyme inhibition from cytotoxicity .

- Meta-analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers caused by variations in compound purity or assay conditions .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with ethoxy or removing chloro groups). Use parallel synthesis techniques to streamline production .

- Quantitative SAR (QSAR) : Train models using descriptors like LogP, polar surface area, and Hammett constants. For example, increased hydrophobicity (LogP >3.5) correlates with enhanced antiviral activity .

- Crystallographic SAR : Compare X-ray structures of analogs bound to target enzymes to identify critical interactions (e.g., chloro groups forming halogen bonds with Tyr residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.